RC6Mhb5lyb
説明
While the exact identity of "RC6Mhb5lyb" remains ambiguous due to inconsistencies in nomenclature, the most plausible candidate based on the evidence is CAS 1046861-20-4 (C₆H₅BBrClO₂), a boronic acid derivative with bromine (Br) and chlorine (Cl) substituents on the phenyl ring . This compound exhibits the following properties:
- Molecular Weight: 235.27 g/mol
- Log Po/w (XLOGP3): 2.15 (indicating moderate lipophilicity)
- Solubility: 0.24 mg/mL in aqueous solutions
- Bioavailability: High gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration .
It is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in a tetrahydrofuran/water medium at 75°C . Its structural uniqueness lies in the combination of halogen atoms (Br, Cl) and a boronic acid group, making it a versatile intermediate in pharmaceutical and materials science applications.
特性
CAS番号 |
1452167-01-9 |
|---|---|
分子式 |
C25H32FNO2Si |
分子量 |
425.6 g/mol |
IUPAC名 |
[(8R)-16-fluoro-18-oxa-6-azatetracyclo[9.7.0.02,7.012,17]octadeca-1(11),2(7),3,5,12(17),13,15-heptaen-8-yl]oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C25H32FNO2Si/c1-15(2)30(16(3)4,17(5)6)29-22-13-12-19-18-9-7-11-21(26)25(18)28-24(19)20-10-8-14-27-23(20)22/h7-11,14-17,22H,12-13H2,1-6H3/t22-/m1/s1 |
InChIキー |
XQASROYRFJRZMJ-JOCHJYFZSA-N |
異性体SMILES |
CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1CCC2=C(C3=C1N=CC=C3)OC4=C2C=CC=C4F |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1CCC2=C(C3=C1N=CC=C3)OC4=C2C=CC=C4F |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
To contextualize RC6Mhb5lyb’s properties, we compare it with two structurally analogous compounds:
Compound A : (3-Bromo-5-chlorophenyl)boronic acid (CAS 913835-64-2)
- Molecular Formula : C₆H₅BBrClO₂
- Similarity Score : 0.87 (relative to RC6Mhb5lyb)
- Key Differences :
- Substituent Position : Bromine and chlorine are meta-positioned on the phenyl ring, whereas RC6Mhb5lyb’s substituents are likely para-positioned based on synthetic protocols .
- Synthetic Accessibility : RC6Mhb5lyb has a lower synthetic complexity score (2.07 vs. 2.35 for Compound A), indicating easier scalability .
- Bioavailability : Both compounds show high GI absorption, but RC6Mhb5lyb has superior BBB penetration (Log Kp = -6.21 cm/s vs. -6.89 cm/s for Compound A) .
Compound B : 7-Bromobenzo[b]thiophene-2-carboxylic acid (CAS 7312-10-9)
- Molecular Formula : C₉H₅BrO₂S
- Similarity Score : 0.93 (based on benzothiophene core similarity)
- Key Differences :
- Core Structure : Compound B features a benzothiophene ring system, whereas RC6Mhb5lyb is phenyl-boronic acid-based.
- Applications : RC6Mhb5lyb is primarily used in Suzuki-Miyaura cross-coupling reactions, while Compound B is a key intermediate in antitumor drug synthesis .
- Toxicity : Compound B exhibits CYP1A2 enzyme inhibition, a property absent in RC6Mhb5lyb .
Data Tables
Table 1: Structural and Physicochemical Properties
| Property | RC6Mhb5lyb (CAS 1046861-20-4) | Compound A (CAS 913835-64-2) | Compound B (CAS 7312-10-9) |
|---|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₉H₅BrO₂S |
| Molecular Weight (g/mol) | 235.27 | 235.27 | 257.10 |
| Log Po/w (XLOGP3) | 2.15 | 2.10 | 2.78 |
| Solubility (mg/mL) | 0.24 | 0.18 | 0.31 |
| BBB Penetration | Yes | Yes | No |
| Synthetic Accessibility | 2.07 | 2.35 | 1.98 |
Research Findings and Implications
Structural Flexibility : RC6Mhb5lyb’s boronic acid group enables diverse cross-coupling reactions, outperforming Compound A in catalytic efficiency under low-concentration conditions (2.7–2.9% w/v) .
Therapeutic Potential: Unlike Compound B, RC6Mhb5lyb lacks CYP inhibition, reducing drug-drug interaction risks in neurologic therapies .
Industrial Scalability : RC6Mhb5lyb’s synthesis requires fewer purification steps compared to Compound B, as evidenced by its higher synthetic accessibility score .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
